Methallenestril is a synthetic compound that belongs to the class of synthetic cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. As a new psychoactive substance, Methallenestril has garnered attention for its potential effects on the central nervous system. The compound is structurally related to other synthetic stimulants and has been studied for its pharmacological properties and implications in drug abuse.
Methallenestril is classified under the category of synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant effects and can mimic the effects of other illicit drugs such as amphetamines and cocaine. The classification of Methallenestril falls under the broader category of new psychoactive substances (NPS), which are designed to circumvent existing drug laws while producing similar effects to controlled substances.
The synthesis of Methallenestril typically involves several chemical reactions that modify the core structure of cathinone. Common methods include:
Specific synthesis routes may vary based on desired purity and yield, with techniques such as liquid-liquid extraction and chromatography used for purification.
Methallenestril's molecular structure can be represented by its chemical formula, which typically includes a phenethylamine backbone modified with various functional groups that contribute to its activity. Key structural features include:
Data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) provide insights into its structural integrity and confirm the presence of expected functional groups.
Methallenestril undergoes various chemical reactions that can be categorized as follows:
These reactions are critical for understanding both the stability of Methallenestril and its potential metabolic pathways in biological systems.
The mechanism of action for Methallenestril is primarily linked to its interaction with monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. Upon administration, Methallenestril may:
Studies have indicated that the specific binding affinities for these receptors can vary based on structural modifications made during synthesis.
Methallenestril exhibits several notable physical and chemical properties:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are commonly employed to characterize these properties.
Methallenestril has been primarily studied within research contexts focusing on:
Research continues into the implications of Methallenestril's use in both clinical settings and recreational contexts, highlighting the need for comprehensive studies on safety profiles and regulatory measures.
Methallenestril (systematic name: 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid) emerged during the peak of synthetic estrogen development in the 1950s, reflecting pharmaceutical chemistry's focused efforts to create nonsteroidal compounds with enhanced estrogenic activity and oral bioavailability. First described in the Journal of the American Medical Association in 1956, this synthetic estrogen was characterized as a structural derivative of allenolic acid and specifically developed as a methyl ether variant of allenestrol [1]. Its molecular structure (C₁₈H₂₂O₃; molecular weight: 286.371 g/mol) positioned it within the broader category of "allenolic acid derivatives" – synthetic compounds designed to mimic the physiological effects of endogenous estrogens while resisting rapid metabolic degradation [2].
The compound entered clinical practice under multiple brand names including Vallestril (Searle & Company), Novestrine, Geklimon, and Ercostrol, primarily indicated for menstrual disorders and menopausal symptoms [2]. Its development coincided with a transformative period in endocrinology when pharmaceutical research prioritized orally active estrogenic compounds that could circumvent the hepatic first-pass metabolism that limited the efficacy of natural steroid hormones. Methallenestril's naphthalene core with methoxy and carboxylic acid substituents represented a deliberate structural departure from both steroidal estrogens and earlier synthetic stilbene derivatives like diethylstilbestrol (DES) [2] [6].
Table 1: Key Nonsteroidal Synthetic Estrogens of the Mid-20th Century
Compound | Chemical Formula | Year Introduced | Primary Structural Features |
---|---|---|---|
Diethylstilbestrol | C₁₈H₂₀O₂ | 1939 | Stilbene backbone; phenolic hydroxyl groups |
Dienestrol | C₁₈H₁₈O₂ | 1940s | Dienolic structure; unsaturated backbone |
Methallenestril | C₁₈H₂₂O₃ | 1956 | Naphthalene core; methoxy group; carboxylic acid |
Hexestrol | C₁₈H₂₂O₂ | 1941 | Diphenylethane backbone; saturated linkage |
Pharmacologically, methallenestril belonged to the same therapeutic class as diethylstilbestrol (DES) and dienestrol but exhibited distinct structural and functional characteristics:
Structural Divergence from Stilbene Derivatives: Unlike DES and dienestrol – which featured a stilbene backbone with phenolic hydroxyl groups – methallenestril incorporated a naphthalene ring system with a methoxy substituent and a carboxylic acid functionality. This molecular architecture reduced its structural resemblance to natural steroidal estrogens while maintaining high receptor affinity [2] [6].
Species-Specific Estrogenic Potency: Methallenestril demonstrated potent estrogenic activity in rat models but paradoxically exhibited only weak effects in humans. This significant species discrepancy limited its clinical utility despite promising preclinical data. A key pharmacological study established that 25 mg of oral methallenestril approximated the estrogenic activity of 1 mg oral DES, 20 mg hexestrol, or 0.05 mg ethinylestradiol in humans [2].
Metabolic and Receptor Binding Profile: While DES underwent extensive hepatic metabolism to reactive intermediates (including dienestrol), methallenestril's metabolic fate involved simpler oxidation and conjugation pathways without generating known carcinogenic metabolites. It functioned as a pure ERα agonist without significant affinity for progesterone or androgen receptors – a profile shared with other nonsteroidal estrogens but distinct from steroidal compounds [4] [6].
Table 2: Relative Estrogenic Potency of Oral Synthetic Estrogens (Human Equivalent Dosing)
Estrogen | Oral Dose Equivalent | Receptor Binding Profile | Clinical Applications (Historical) |
---|---|---|---|
Diethylstilbestrol | 1 mg | ERα agonist; non-selective | Pregnancy support, cancer therapy |
Dienestrol | 4 mg | ERα selective | Vaginal atrophy, menopausal symptoms |
Methallenestril | 25 mg | Weak ERα agonist (species-dependent) | Menstrual disorders |
Hexestrol | 20 mg | ERα/ERβ mixed agonist | Menopausal therapy |
Methallenestril's clinical trajectory followed a rapid decline by the 1970s due to converging factors:
Replacement by Steroidal Estrogens: The introduction of ethinylestradiol (1950s) and later conjugated equine estrogens provided superior oral bioavailability and predictable dose-response relationships. These steroidal agents gradually supplanted nonsteroidal estrogens in menopausal hormone therapy and gynecological indications due to established clinical protocols and perceived safety advantages [2] [3].
Suboptimal Pharmacodynamics: Methallenestril's weak estrogenicity in humans relative to its potency in rodents created practical therapeutic limitations. Clinical efficacy required substantially higher dosing (typically 10-25 mg/day) compared to newer steroidal alternatives, increasing the risk of gastrointestinal side effects and reducing patient compliance [2].
By the 1980s, methallenestril had transitioned into pharmaceutical obsolescence, with withdrawal from major markets and cessation of commercial production. Contemporary references classify it exclusively as a "historically significant compound" with no current clinical applications [1] [2]. Its primary scientific legacy resides in the structural insights it provided for receptor-binding interactions, particularly its status as a seco-analogue of bisdehydrodoisynolic acid that informed structure-activity relationship studies of estrogenic compounds [2].
Table 3: Historical Timeline of Methallenestril Development and Obsolescence
Period | Developmental Milestone | Regulatory/Scientific Context |
---|---|---|
1938-1950 | Discovery of DES and dienestrol | Synthesis of first nonsteroidal estrogens |
1956 | First publication on methallenestril (JAMA) | Expansion of synthetic estrogen research |
1957-1970 | Marketed as Vallestril/Novestrine for menstrual disorders | Widespread use of estrogens for gynecological conditions |
1971 | DES linked to vaginal adenocarcinoma | FDA withdrawal of DES in pregnancy; safety reappraisals |
1980s | Withdrawal from global markets | Replacement by steroidal estrogens; safety concerns |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7